molecular formula C28H35N3O6S2 B2715297 Methyl 6-acetyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-27-1

Methyl 6-acetyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2715297
CAS No.: 449769-27-1
M. Wt: 573.72
InChI Key: POTMTQQEQPPKGF-UHFFFAOYSA-N
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Description

This compound features a complex polycyclic scaffold combining a tetrahydrothieno[2,3-c]pyridine core with a sulfonamide-linked 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane moiety and an acetylated side chain. Its structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors requiring rigid, multi-ring binding motifs.

Properties

IUPAC Name

methyl 6-acetyl-2-[[4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O6S2/c1-17(32)30-11-10-21-22(14-30)38-25(23(21)26(34)37-5)29-24(33)18-6-8-20(9-7-18)39(35,36)31-16-28(4)13-19(31)12-27(2,3)15-28/h6-9,19H,10-16H2,1-5H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTMTQQEQPPKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC5(CC4CC(C5)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-acetyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure integrates multiple functional groups that may contribute to its biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core, which is known for various biological activities. The sulfonamide and bicyclic amine functionalities enhance its chemical properties and potential interactions with biological targets.

Structural Features

FeatureDescription
Core StructureThieno[2,3-c]pyridine
Functional GroupsSulfonamide, Bicyclic Amine
Molecular FormulaC22H30N4O4S

Biological Activities

Research indicates that compounds containing thieno[2,3-c]pyridine structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds similar to methyl 6-acetyl derivatives have shown efficacy against various bacterial strains.
  • Anticancer Properties : The structural features may allow for specific interactions with cancer-related pathways.
  • Antimuscarinic Effects : Similar compounds have demonstrated significant antimuscarinic activity, which could be relevant for treating conditions like asthma or COPD.

Case Studies and Research Findings

  • Antimicrobial Activity : A study found that thieno[2,3-c]pyridine derivatives exhibited moderate to significant antibacterial effects against strains like Escherichia coli and Staphylococcus aureus . The presence of the sulfonamide group enhances these effects by increasing lipophilicity.
  • Anticancer Potential : Research has shown that thieno[2,3-c]pyridine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Antimuscarinic Activity : A related compound, azaprophen (6-methyl-6-azabicyclo[3.2.1]octan), was reported to be significantly more potent than atropine in blocking muscarinic receptors . This suggests that methyl 6-acetyl derivatives may also exhibit similar or enhanced properties.

The interaction studies involving methyl 6-acetyl derivatives can provide insights into their mechanism of action. The sulfonamide group may facilitate binding to specific receptors or enzymes involved in disease pathways.

Comparative Analysis with Related Compounds

The following table compares methyl 6-acetyl derivatives with other thieno[2,3-c]pyridine compounds regarding their structural features and biological activities:

Compound NameStructure FeaturesBiological Activity
Methyl 4-amino-thieno[2,3-c]pyridineBasic thieno structureAntimicrobial
Methyl 5-(cyclohexylmethyl)-thieno[2,3-c]pyridineSimilar core with cyclohexaneAntiviral
Methyl 7-bromo-thieno[2,3-c]pyridineHalogenated variantAnticancer

Comparison with Similar Compounds

Key Differences :

  • Ester Group: The ethyl ester (vs.
  • Substituent at Position 6 : A methyl group replaces the acetyl group, reducing steric bulk and possibly metabolic susceptibility.
  • Salt Form : The hydrochloride salt improves aqueous solubility and bioavailability, a critical advantage for pharmaceutical formulations .

Structural Implications :

  • The azabicyclo[3.2.1]octane and sulfonylbenzamido groups are conserved, suggesting shared target affinity (e.g., neurotransmitter receptors or sulfonamide-sensitive enzymes).
  • The ethyl ester’s longer alkyl chain might slow hydrolysis compared to the methyl ester, extending half-life .

Azetidinone Derivatives (5a1–6, 5b1–6)

Functional Group Comparison :

Feature Original Compound Azetidinone Derivatives
Core Structure Tetrahydrothieno[2,3-c]pyridine β-Lactam (azetidinone)
Sulfonamide Linkage Present (bicyclo system) Present (aryl/heteroaryl)
Key Reactivity Acetyl group (metabolic site) Chloroazetidinone (electrophilic)

Pharmacokinetic Insights :

  • The original compound’s acetyl group may undergo faster hepatic metabolism than azetidinones’ chloro substituents, which are prone to nucleophilic substitution .

Thiazolo[3,2-a]Pyrimidine and Pyrimido[2,1-b]Quinazoline Derivatives

Heterocycle Comparison :

  • Thiazolo[3,2-a]pyrimidines (e.g., 11a–b) feature fused thiazole-pyrimidine rings with cyano groups, enhancing π-π stacking and electron-withdrawing effects .
  • Original Compound: The tetrahydrothienopyridine core provides partial saturation, reducing aromaticity but improving solubility versus fully aromatic systems .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Features Potential Advantages
Original Methyl Compound C₃₀H₃₈N₄O₆S₂ (inferred) Acetyl, sulfonyl, tetrahydrothienopyridine Rigidity, dual hydrogen-bonding sites
Ethyl Variant (Hydrochloride) C₃₁H₄₀ClN₄O₆S₂ Ethyl ester, hydrochloride salt Enhanced solubility, bioavailability
Azetidinone 5a1 C₁₉H₂₁N₅O₄S₂ β-Lactam, chloro substituent Protease resistance, electrophilic reactivity
Thiazolo[3,2-a]pyrimidine 11a C₂₀H₁₀N₄O₃S Cyano, thiazolo-pyrimidine Strong π-π interactions, metabolic stability

Research Implications and Gaps

  • Structural Optimization : Replacing the methyl ester with ethyl or prodrug moieties (as in ) could balance lipophilicity and stability.
  • Synthetic Challenges: Multi-step syntheses (e.g., sulfonylation, cyclization) require rigorous optimization to improve yields, as seen in azetidinone protocols .
  • Biological Data Needed : Target affinity, enzymatic inhibition, and ADMET profiles remain uncharacterized in the provided evidence.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can yield and purity be maximized?

Methodological Answer: The synthesis involves multi-step reactions, including sulfonylation, benzamidation, and cyclization. Key steps include:

  • Sulfonylation : Use of acetic anhydride/acetic acid solvent systems with sodium acetate as a catalyst (reflux for 2–12 hours) to stabilize intermediates .
  • Purification : Crystallization from DMF/water mixtures or ethanol to isolate high-purity solids (>95%) .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^13C-NMR (DMSO-d6d_6) to confirm substituent positions (e.g., methyl groups at δ 2.24–2.37 ppm, aromatic protons at δ 6.56–8.01 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1719 cm1^{-1}, CN at ~2219 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 386–403 for related analogs) .

Q. How can synthesis be scaled up without compromising structural integrity?

Methodological Answer:

  • Controlled Copolymerization : Use methods from P(CMDA-DMDAAC)s synthesis, such as maintaining constant temperature (±2°C) and incremental reagent addition .
  • Solvent Selection : Opt for high-boiling solvents (e.g., DMF) to ensure homogeneity during large-scale reactions .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases). Validate using frameworks from firefighting foam alternatives research .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100-ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .

Q. What strategies resolve contradictions between experimental and computational data?

Methodological Answer:

  • Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., deviations >0.5 ppm suggest conformational discrepancies) .
  • Crystallography : Obtain single-crystal X-ray data (e.g., space group P212_1/c for related bicyclic compounds) to resolve ambiguities in stereochemistry .

Q. How should in vitro assays be designed to evaluate mechanism of action?

Methodological Answer:

  • Target Selection : Prioritize enzymes with bicyclic sulfonamide-binding pockets (e.g., proteases or kinases) based on structural analogs .
  • Dose-Response Curves : Use a 10-point concentration range (1 nM–100 µM) with triplicate measurements to calculate IC50_{50} values .
  • Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay specificity .

Q. What methods assess environmental persistence and degradation pathways?

Methodological Answer:

  • Hydrolysis Studies : Expose the compound to pH 3–9 buffers at 25–50°C, monitoring degradation via LC-MS .
  • Photolysis : Use UV irradiation (254 nm) to simulate sunlight-induced breakdown, identifying metabolites via HRMS .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data across studies?

Methodological Answer:

  • Solvent Effects : Re-run NMR in deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6d_6) to assess chemical shift variability .
  • Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., desulfonylated analogs) that may skew spectral interpretations .

Q. Why might biological activity vary between synthetic batches?

Methodological Answer:

  • Chiral Purity : Perform chiral HPLC to ensure enantiomeric excess (>99%) of the azabicyclo moiety .
  • Aggregation Testing : Use dynamic light scattering (DLS) to detect particulate formation, which may reduce bioavailability .

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